Lodenafil

Description

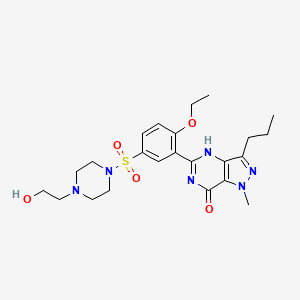

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYKRKVLEWKOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161161 | |

| Record name | Lodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-85-4 | |

| Record name | Lodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X7B1F6NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Lodenafil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its synthesis, mechanism of action, preclinical pharmacology, and clinical evaluation. This compound is administered as a prodrug, this compound carbonate, a dimer that is metabolized in the body to release two molecules of the active compound, this compound. This formulation strategy enhances the oral bioavailability of the drug.[1][2][3] Preclinical studies in animal models and in vitro human tissues have demonstrated its efficacy in relaxing corpus cavernosum smooth muscle. Clinical trials in human subjects have established a favorable safety and efficacy profile for this compound carbonate in the treatment of erectile dysfunction.[4][5]

Introduction

Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The development of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, revolutionized the treatment of ED. This compound (also known as hydroxyhomosildenafil) represents a newer generation of PDE5 inhibitors. It was developed by the Brazilian pharmaceutical company Cristália Produtos Químicos e Farmacêuticos and is marketed in Brazil under the trade name Helleva®. This compound is formulated as a carbonate ester dimer, this compound carbonate, which acts as a prodrug. This dimeric form is designed to have higher oral bioavailability compared to the parent drug.

Synthesis of this compound Carbonate

The synthesis of this compound carbonate involves a multi-step process. A detailed protocol is outlined below.

Experimental Protocol: Synthesis of this compound Carbonate

Step 1: Synthesis of N-piperazine ethyl acetate

-

To a reaction mixture containing 100 g of piperazine and 26.3 mL of triethylamine in 200 mL of isopropanol, a solution of 18.4 mL of ethyl chloroacetate in 140 mL of isopropanol is added under stirring at room temperature.

-

The reaction is monitored by thin-layer chromatography until completion (approximately 2-3 hours).

-

A solution of 40.6 g of succinic acid in 140 mL of isopropanol is then added.

Step 2: Synthesis of 5-{2-ethoxy-5-[(4-ethyl acetate 1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-di-hydro-7H-pyrazole[4,3-d]pyrimidin-7-one

-

24.6 g of 5-(5-chlorosulfonyl-2-etoxyphenyl)-1-methyl-3n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one is suspended in 900 mL of absolute ethanol.

-

A solution of 31.0 g of N-piperazine ethyl acetate (from Step 1) dissolved in 150 mL of absolute ethanol is added at once under stirring at room temperature.

Step 3: Synthesis of the this compound monomer (5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one)

This step involves the reduction of the ethyl acetate group to a hydroxyethyl group. The specific reagents and conditions for this reduction are not detailed in the provided search results but would typically involve a reducing agent like lithium aluminum hydride.

Step 4: Synthesis of this compound Carbonate

-

A phosgene solution (3.5 g in 20 mL of toluene) is added dropwise to a suspension of 2.02 g of the this compound monomer (from Step 3) in 44 mL of toluene.

-

The resulting chloroformate is dissolved in approximately 30 mL of dichloromethane.

-

To this solution, 2.07 g of the this compound monomer is added, followed by the addition of 4 mL of dichloromethane containing 450 mg of triethylamine.

-

The reaction mixture is stirred and monitored by thin-layer chromatography until the disappearance of the chloroformate derivative, indicating the completion of the reaction.

-

The product is extracted with chloroform, dried with anhydrous sodium sulfate, and concentrated under vacuum to yield this compound carbonate.

Diagram: Synthesis Workflow of this compound Carbonate

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy and tolerability of this compound carbonate for oral therapy in erectile dysfunction: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and tolerability of this compound carbonate for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lodenafil

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a phosphodiesterase type 5 (PDE5) inhibitor. The information is compiled from preclinical and clinical studies to support further research and development.

Pharmacodynamics

This compound is the active metabolite of the prodrug this compound Carbonate.[1][2] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][3]

Mechanism of Action

The erectogenic effect of this compound is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nitrergic nerves and endothelial cells in the corpus cavernosum of the penis.[1] NO activates the enzyme soluble guanylyl cyclase (sGC), which in turn increases the synthesis of cGMP from guanosine triphosphate (GTP). The accumulation of cGMP activates protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This cascade results in a decrease in intracellular calcium concentrations, causing the relaxation of smooth muscle cells in the corpus cavernosum. The subsequent vasodilation increases blood flow into the penis, leading to an erection.

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.

Signaling Pathway

Caption: Mechanism of Action of this compound in Corpus Cavernosum Smooth Muscle Cells.

In Vitro Potency

This compound Carbonate demonstrated greater potency in inhibiting cGMP hydrolysis in crude PDE extracts from human platelets compared to both this compound and Sildenafil.

| Compound | IC50 (µM) for cGMP hydrolysis |

| This compound Carbonate | 0.015 |

| This compound | 0.022 |

| Sildenafil | 0.026 |

| Data from crude PDE extracts from human platelets. |

Pharmacokinetics

This compound Carbonate is a dimer that functions as a prodrug, being metabolized in the body to release its active form, this compound. This dimerization is designed to reduce the polarity of the molecule and improve oral absorption. Following oral administration, this compound Carbonate itself is not detected in plasma, indicating extensive and rapid conversion.

Absorption and Distribution

This compound is rapidly absorbed after oral administration of this compound Carbonate.

Metabolism and Excretion

This compound Carbonate undergoes significant first-pass metabolism. In vivo, following administration of this compound Carbonate, this compound and its metabolite, Northis compound, are detected in plasma. While this compound Carbonate is completely metabolized to this compound in rat plasma, it is more stable in human and dog plasma, where only a small fraction is converted. Cytochrome P450 enzymes, particularly CYP3A4, are known to be important in the metabolism of other PDE5 inhibitors and are likely involved in this compound's metabolism.

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound have been evaluated in both preclinical and clinical studies.

Table 2.3.1: Single-Dose Pharmacokinetics of this compound in Healthy Male Volunteers (1-100 mg this compound Carbonate)

| Parameter | Mean (± SD) |

| Tmax (h) | 1.6 (± 0.4) |

| t1/2 (h) | 3.3 (± 1.1) |

Table 2.3.2: Single-Dose Pharmacokinetics in Male Beagle Dogs

| Administration | Analyte | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) |

| Intravenous | This compound Carbonate | 1 mg/kg | 599 | - | 0.57 | 3.24 | 2.73 |

| Oral | This compound Carbonate | 10 mg/kg | 11 | ~2 | 2.11 | - | - |

| Oral | This compound | 10 mg/kg | 1357 | - | ~4.3 | - | - |

Clinical Efficacy and Safety

Phase II and Phase III clinical trials have demonstrated the efficacy and safety of this compound Carbonate for the treatment of erectile dysfunction (ED) at doses of 40 mg and 80 mg. Efficacy was established through significant improvements in the International Index of Erectile Function (IIEF) erectile domain scores and positive answers to the Sexual Encounter Profile (SEP) questions.

The most commonly reported adverse events are generally mild and self-limited, including rhinitis, headache, flushing, visual disturbances, and dizziness. As with all PDE5 inhibitors, co-administration with nitrates is contraindicated due to the risk of severe hypotension. Caution is also advised with alpha-blockers and potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), which can increase this compound exposure.

Experimental Protocols

Phase I Clinical Trial Protocol

-

Study Design: Open-label, dose-escalation, single-dose study.

-

Subjects: 33 healthy male volunteers.

-

Dosing: Ascending single oral doses of this compound Carbonate from 1 mg to 100 mg.

-

Washout Period: A minimum of one week between each dose administration.

-

Blood Sampling: Blood samples were collected at pre-dose and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 14, 16, 20, and 24 hours post-dosing.

-

Analytical Method: Plasma concentrations of this compound Carbonate and this compound were determined using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Preclinical Pharmacokinetic Study in Beagles

-

Study Design: Evaluation of pharmacokinetics after single intravenous and oral doses.

-

Subjects: Male beagle dogs.

-

Dosing: 1 mg/kg intravenous or 10 mg/kg oral administration of this compound Carbonate.

-

Analytical Method: Pharmacokinetic parameters were determined by LC-MS/MS analysis of plasma samples.

In Vitro Corpus Cavernosum Relaxation Assay

-

Objective: To compare the relaxant effects of this compound Carbonate, this compound, and Sildenafil.

-

Tissue Preparation: Human and rabbit corpus cavernosum strips were used.

-

Methodology: Functional experiments were conducted using organ bath techniques. Tissues were pre-contracted with phenylephrine. The relaxant effects of the compounds (0.001-100 µM) were then measured. Potentiation of relaxations induced by acetylcholine or electrical field stimulation was also assessed.

Experimental Workflow Diagram

References

Lodenafil: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1][2] It belongs to the same class as sildenafil, tadalafil, and vardenafil.[1] this compound is formulated as a prodrug, this compound carbonate, which is a dimer that is metabolized in the body to release two molecules of the active this compound.[1][3] This formulation strategy enhances the oral bioavailability of the drug. This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound and its carbonate prodrug.

Chemical Structure and Properties

This compound and its carbonate prodrug are complex organic molecules. Their chemical identities are defined by their specific structures and physicochemical properties.

This compound

-

IUPAC Name: 5-(2-Ethoxy-5-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

Other Names: Hydroxyhomosildenafil

This compound Carbonate

-

IUPAC Name: bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate

Table 1: Physicochemical Properties of this compound and this compound Carbonate

| Property | This compound | This compound Carbonate |

| Molecular Formula | C23H32N6O5S | C47H62N12O11S2 |

| Molecular Weight | 504.61 g/mol | 1035.199 g/mol |

| CAS Number | 139755-85-4 | 398507-55-6 |

| Solubility | DMSO: 100 mg/mL (198.17 mM) | Not explicitly found |

Mechanism of Action: PDE5 Inhibition

This compound exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is predominantly found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).

The process of penile erection is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.

This compound, by inhibiting PDE5, prevents the breakdown of cGMP. This leads to an accumulation of cGMP, thereby prolonging and enhancing the smooth muscle relaxation and vasodilatory effects of NO. It is important to note that this compound's action is dependent on sexual stimulation, as the initial release of NO is a prerequisite for the signaling cascade to begin.

Experimental Data and Protocols

Synthesis of this compound Carbonate

A key step in the synthesis of this compound Carbonate involves the reaction of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one with a chloroformate derivative.

Experimental Protocol: Synthesis of this compound Carbonate (Simplified)

-

A solution of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one (4.1 mmol) is prepared in dichloromethane.

-

To this solution, a chloroformate derivative (4.0 mmol) dissolved in dichloromethane is added.

-

Triethylamine (450 mg) in dichloromethane is subsequently added to the reaction mixture.

-

The reaction is maintained under stirring, and its progress is monitored by thin-layer chromatography until the disappearance of the chloroformate derivative indicates the completion of the reaction.

-

The product is then extracted using chloroform, dried with anhydrous sodium sulfate, and concentrated under vacuum.

Pharmacokinetic Studies

Pharmacokinetic properties of this compound have been evaluated in both preclinical and clinical studies.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Value | Reference |

| Tmax (Time to maximum concentration) | Human (Healthy Males) | 1 - 100 mg (single oral dose of this compound Carbonate) | 1.6 (± 0.4) h | |

| t1/2 (Elimination half-life) | Human (Healthy Males) | 1 - 100 mg (single oral dose of this compound Carbonate) | 3.3 (± 1.1) h | |

| Cmax (Maximum concentration) | Beagle Dogs | 1 mg/kg (i.v. of this compound Carbonate) | 599 ng/ml | |

| Plasma Clearance | Beagle Dogs | 1 mg/kg (i.v. of this compound Carbonate) | 3.24 L/h/kg | |

| Volume of Distribution | Beagle Dogs | 1 mg/kg (i.v. of this compound Carbonate) | 2.73 L/kg | |

| Elimination Half-life | Beagle Dogs | 1 mg/kg (i.v. of this compound Carbonate) | 0.57 h |

Experimental Protocol: Phase I Clinical Trial for Pharmacokinetics

-

Study Design: An open-label, dose-escalation, Phase I clinical trial was conducted with healthy male volunteers.

-

Dosing: Single oral doses of this compound Carbonate were administered sequentially, escalating from 1 mg to 100 mg, with a washout period of at least one week between doses.

-

Sample Collection: Blood samples were collected at pre-dose and at multiple time points (0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 14, 16, 20, and 24 hours) post-dosing.

-

Analysis: Plasma samples were analyzed for this compound Carbonate and this compound concentrations using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Efficacy and Safety from Clinical Trials

Phase II and Phase III clinical trials have demonstrated the efficacy and safety of this compound Carbonate for the treatment of erectile dysfunction.

Table 3: Efficacy Data from a Phase III Clinical Trial

| Parameter | Placebo | This compound Carbonate 40 mg | This compound Carbonate 80 mg |

| Positive Answers to SEP-3 (%) | 29.7 ± 38.1 | 50.8 ± 44.4 | 66.0 ± 39.3 |

*SEP-3: Sexual Encounter Profile Question 3 (Did your erection last long enough for you to have successful intercourse?)

Table 4: Efficacy Data from a Phase II Clinical Trial

| Parameter | Placebo | This compound Carbonate 20 mg | This compound Carbonate 40 mg | This compound Carbonate 80 mg |

| IIEF Erectile Domain Score (Post-treatment) | 12.6 ± 5.5 | 18.9 ± 6.6 | 15.4 ± 8.1 | 22.8 ± 6.0 |

| SEP-3 Scores (%) | 33.6 ± 42.3 | 51.2 ± 41.7 | 46.7 ± 41.1 | 74.3 ± 36.4 |

*IIEF: International Index of Erectile Function

Common adverse events reported in clinical trials were generally mild and self-limited, including rhinitis, headache, flushing, visual disorders, and dizziness.

Conclusion

This compound is a new-generation PDE5 inhibitor that, through its carbonate prodrug formulation, offers a valuable therapeutic option for erectile dysfunction. Its well-defined chemical structure and properties, coupled with a clear mechanism of action and a favorable pharmacokinetic and efficacy profile demonstrated in clinical trials, establish it as a significant molecule in the field of sexual medicine. Further research may continue to explore its full therapeutic potential and optimize its clinical application.

References

Lodenafil and Lodenafil Carbonate: A Technical Guide to Solubility in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Lodenafil and its prodrug, this compound Carbonate, in a variety of common research solvents. Understanding the solubility of these compounds is critical for accurate experimental design, formulation development, and in vitro and in vivo studies. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.

Introduction to this compound and this compound Carbonate

This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] As an active metabolite of this compound Carbonate, it is used in the treatment of erectile dysfunction.[3] this compound Carbonate, a dimer of this compound, acts as a prodrug that is converted to the active this compound molecules in the body.[4][5] The solubility of these compounds is a key physicochemical property that influences their handling, formulation, and bioavailability.

Solubility Data

The following tables summarize the available solubility data for this compound and this compound Carbonate in various research solvents. It is important to note that while quantitative data for this compound is available from multiple sources, the solubility of this compound Carbonate is primarily described in qualitative terms in the scientific literature and by chemical suppliers.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 250 | ≥ 495.44 | MedChemExpress, GlpBio |

| Dimethyl Sulfoxide (DMSO) | 100 | 198.17 | Selleck Chemicals |

| Dimethyl Sulfoxide (DMSO) | 1 - 10 (Sparingly soluble) | - | Cayman Chemical |

| Ethanol | 13 | - | Selleck Chemicals |

| Water | Insoluble | - | Selleck Chemicals |

Note: The significant variation in reported DMSO solubility for this compound may be attributed to differences in experimental conditions, such as temperature, purity of the compound, and the hygroscopic nature of DMSO. It is recommended to use fresh, anhydrous DMSO for maximum solubility.

Table 2: Qualitative and Semi-Quantitative Solubility of this compound Carbonate

| Solvent | Solubility | Source / Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | MedKoo, GlpBio. MedChemExpress offers a 10 mM solution, indicating good solubility. |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (with heating) | ChemicalBook |

| Chloroform | Slightly soluble | ChemicalBook |

| Water | Insoluble | ResearchGate |

| 0.01 M HCl | Insoluble | ResearchGate |

| 0.1 M HCl | Insoluble | ResearchGate |

| Phosphate Buffer (pH 6.8) | Insoluble | ResearchGate |

| Phosphate Buffer (pH 7.4) | Insoluble | ResearchGate |

| Acetate Buffer (pH 4.5) | Insoluble | ResearchGate |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: thermodynamic and kinetic solubility assays. The choice of method depends on the stage of research and the required accuracy.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, representing its true solubility at a given condition. It is a low-throughput, resource-intensive method suitable for late-stage drug discovery and formulation development.

General Protocol:

-

Compound Dispensing: An excess amount of the solid compound (crystalline or amorphous) is added to a vial.

-

Solvent Addition: A precise volume of the test solvent is added to the vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution.

Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

General Protocol:

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% DMSO.

-

Serial Dilution: The DMSO stock solution is serially diluted.

-

Aqueous Buffer Addition: A fixed volume of the DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Incubation: The microplate is incubated at a controlled temperature for a shorter period (e.g., 1-2 hours) with shaking.

-

Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using nephelometry (light scattering) or by measuring the absorbance of the solution after filtration or centrifugation using a UV plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Visualizations

This compound's Mechanism of Action: The PDE5 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is part of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagram illustrates this pathway.

Caption: this compound inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

Experimental Workflow: In Vitro PDE5 Inhibition Assay

A common experimental workflow to determine the inhibitory activity of a compound like this compound on the PDE5 enzyme is outlined below.

Caption: Workflow for determining the in vitro inhibitory potency (IC50) of this compound against PDE5.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound and this compound Carbonate for the scientific community. The data indicates that this compound has good solubility in DMSO and moderate solubility in ethanol, while being insoluble in water. This compound Carbonate is generally characterized by its poor aqueous solubility, necessitating the use of organic solvents like DMSO for stock solution preparation in research settings. The provided experimental protocols and diagrams offer a practical framework for researchers working with these compounds. Further quantitative studies on the solubility of this compound Carbonate in a broader range of organic solvents would be beneficial for the scientific community.

References

Stability and Degradation of Lodenafil Carbonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodenafil carbonate is a phosphodiesterase type 5 (PDE5) inhibitor, developed for the treatment of erectile dysfunction.[1] It is a dimer that functions as a prodrug, being metabolized in vivo to its active form, this compound.[1][2] This unique structure enhances its oral bioavailability.[2] Understanding the stability and degradation pathways of this compound carbonate is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the stability profile of this compound carbonate, its degradation products, and the analytical methodologies employed in these assessments.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance under various stress conditions, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[3] Such studies have been conducted on this compound carbonate, revealing its susceptibility to certain environmental factors.

Summary of Forced Degradation Studies

This compound carbonate has been subjected to forced degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. While the drug demonstrates relative stability under several of these conditions, it is particularly sensitive to light. The development of a stability-indicating liquid chromatography (LC) method has been crucial in separating the parent drug from its degradation products, confirming the method's specificity.

Table 1: Summary of Forced Degradation Conditions and Qualitative Results for this compound Carbonate

| Stress Condition | Reagents and Conditions | Observation |

| Photodegradation | Exposure to UV light (254 nm) | Significant degradation observed. |

| Acid Hydrolysis | Specific conditions not detailed in available literature. | Mentioned as part of forced degradation studies. |

| Base Hydrolysis | Specific conditions not detailed in available literature. | Mentioned as part of forced degradation studies. |

| Oxidation | Specific conditions not detailed in available literature. | Mentioned as part of forced degradation studies. |

| Thermal Degradation | Specific conditions not detailed in available literature. | Mentioned as part of forced degradation studies. |

Note: Detailed quantitative data and specific experimental protocols for acidic, basic, oxidative, and thermal degradation were not available in the reviewed public literature.

Photodegradation Pathway

The most significant degradation pathway identified for this compound carbonate is photodegradation. Exposure to UV light leads to the formation of two primary degradation products, designated as DP-1 and DP-2. The degradation follows first-order kinetics.

The structures of these photodegradation products have been elucidated using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

DP-1: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonic acid (m/z 393)

-

DP-2: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl) benzenesulfinic acid (m/z 377)

The formation of these products suggests that the primary site of photodegradation is the sulfonamide bond.

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of stability studies. The following sections outline the methodologies cited in the literature for the analysis of this compound carbonate and its degradation products.

Stability-Indicating LC Method

A validated stability-indicating LC method is essential for separating this compound carbonate from its degradation products and any process-related impurities.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Synergi Fusion C18 (250 × 4.6 mm, 4 µm particle size).

-

Mobile Phase: A mixture of methanol and 0.1% acetic acid (pH 4.0) in a 65:35 (v/v) ratio.

-

Detection: UV detection at 290 nm using a photodiode array detector.

-

Flow Rate: Not specified in the available abstract.

-

Injection Volume: Not specified in the available abstract.

-

Temperature: Not specified in the available abstract.

This method was found to be linear in the range of 10-80 µg/mL (r = 0.9999) with good recovery (average 100.3%) and precision (RSD < 2.0%).

UPLC-MS/MS Method for Photodegradation Product Identification

The identification of photodegradation products was performed using a more sensitive and specific UPLC-MS/MS method.

-

Instrumentation: Waters Acquity Ultra Performance LC system coupled to a Micromass Quadrupole Time of Flight tandem mass spectrometer with an electrospray ionization (ESI) interface in positive ion mode.

-

Column: Acquity UPLC BEH C18.

-

Mobile Phase: A mixture of methanol and 0.1% formic acid (pH 4.0) in a 55:45 (v/v) ratio.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV detection at 290 nm and mass spectrometry.

Forced Degradation (Stress Testing) Protocols

While forced degradation studies have been performed, the specific experimental conditions for hydrolytic, oxidative, and thermal stress are not detailed in the readily available scientific literature. For a comprehensive internal study, it is recommended to follow the general guidelines provided by the ICH.

General ICH Recommended Conditions for Forced Degradation:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Heating the solid drug substance at a temperature above the accelerated stability testing conditions (e.g., 70-80°C) for a defined period.

-

Photostability: Exposing the drug substance to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Conclusion

The stability of this compound carbonate is a critical quality attribute. The available scientific literature indicates that the molecule is susceptible to photodegradation, leading to the formation of sulfonic and sulfinic acid derivatives through the cleavage of the sulfonamide bond. A stability-indicating LC method has been developed and validated for the routine quality control and stability monitoring of this compound carbonate in pharmaceutical formulations.

Further research is warranted to fully characterize the degradation pathways under hydrolytic, oxidative, and thermal stress conditions. The identification and quantification of degradation products formed under these conditions would provide a more complete stability profile of this compound carbonate, aiding in the development of robust formulations and the establishment of appropriate storage and handling conditions. Professionals in drug development are encouraged to perform comprehensive in-house forced degradation studies following ICH guidelines to ensure product quality and regulatory compliance.

References

In Vitro Effects of Lodenafil: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Lodenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental procedures.

Introduction

This compound is a next-generation PDE5 inhibitor developed for the treatment of erectile dysfunction. It is administered orally as this compound Carbonate, a prodrug that is rapidly converted to its active form, this compound, in the body.[1] Its therapeutic effect is primarily mediated by the potent and selective inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2] This guide focuses on the in vitro studies that have elucidated the mechanism of action and pharmacological profile of this compound.

Data Presentation: Quantitative Analysis of this compound's In Vitro Effects

The following tables summarize the key quantitative data from in vitro studies on this compound and its prodrug, this compound Carbonate.

Table 1: PDE5 Inhibition

| Compound | Preparation | Substrate | IC50 (µM) | Reference |

| This compound | Crude PDE extracts from human platelets | cGMP (5 µM) | 0.022 | [3] |

| This compound Carbonate | Crude PDE extracts from human platelets | cGMP (5 µM) | 0.015 | [3] |

| Sildenafil (Reference) | Crude PDE extracts from human platelets | cGMP (5 µM) | 0.026 | [3] |

Table 2: Effects on Corpus Cavernosum Relaxation

| Tissue | Treatment | Concentration (µM) | Effect | Reference |

| Rabbit Corpus Cavernosum | This compound | 0.001 - 100 | Concentration-dependent relaxation of phenylephrine-precontracted tissue | |

| Human Corpus Cavernosum | This compound | 0.001 - 100 | Concentration-dependent relaxation of phenylephrine-precontracted tissue | |

| Rabbit Corpus Cavernosum | This compound Carbonate | 0.001 - 100 | Concentration-dependent relaxation of phenylephrine-precontracted tissue | |

| Human Corpus Cavernosum | This compound Carbonate | 0.001 - 100 | Concentration-dependent relaxation of phenylephrine-precontracted tissue | |

| Rabbit Corpus Cavernosum | This compound (0.1 µM) | - | Potentiation of acetylcholine-induced relaxation | |

| Human Corpus Cavernosum | This compound (0.1 µM) | - | Potentiation of acetylcholine-induced relaxation | |

| Rabbit Corpus Cavernosum | This compound (0.1 µM) | - | Potentiation of electrical field stimulation (EFS)-induced relaxation | |

| Human Corpus Cavernosum | This compound (0.1 µM) | - | Potentiation of electrical field stimulation (EFS)-induced relaxation |

Table 3: PDE Selectivity Profile

Comprehensive in vitro data on the selectivity of this compound against a wide panel of phosphodiesterase (PDE) isozymes is limited in publicly available literature. However, it is reported to have low activity against PDE1 and PDE6.

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments investigating the effects of this compound.

PDE5 Inhibition Assay

This assay determines the inhibitory potency of this compound and this compound Carbonate on PDE5 activity.

3.1.1. Preparation of Crude PDE Extracts from Human Platelets

-

Source: Human platelets are used as a source of PDE5.

-

Extraction: Platelets are homogenized in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at a high speed to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude PDE extract, is collected and stored at -80°C until use.

3.1.2. Inhibition Assay Procedure

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, and a known concentration of cGMP (e.g., 5 µM) as the substrate.

-

Pre-incubation: The test compounds (this compound, this compound Carbonate, or a reference inhibitor like Sildenafil), dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the crude PDE extract for a defined period (e.g., 5 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the cGMP substrate to the pre-incubated mixture.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a stopping reagent.

-

Quantification: The amount of cGMP hydrolyzed to 5'-GMP is quantified using a suitable method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of cGMP hydrolysis (IC50) is calculated from the dose-response curves.

Organ Bath Studies on Corpus Cavernosum Strips

These experiments assess the functional effects of this compound on the relaxation of corpus cavernosum smooth muscle.

3.2.1. Tissue Preparation

-

Source: Corpus cavernosum tissue is obtained from rabbits or human donors.

-

Dissection: The tissue is carefully dissected in cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

-

Strip Preparation: Strips of the corpus cavernosum are prepared and mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.

3.2.2. Experimental Procedure for Relaxation Studies

-

Equilibration: The tissue strips are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

-

Pre-contraction: The strips are pre-contracted with a contractile agent, typically phenylephrine, to a stable level of tension.

-

Cumulative Concentration-Response Curves: this compound or this compound Carbonate is added to the organ bath in a cumulative manner, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

3.2.3. Experimental Procedure for Potentiation Studies

-

Pre-contraction: The tissue strips are pre-contracted with phenylephrine.

-

Induction of Relaxation: Relaxation is induced by either an endothelium-dependent vasodilator (e.g., acetylcholine) or by electrical field stimulation (EFS) of nitrergic nerves.

-

Incubation with Inhibitor: The tissues are washed and then incubated with a fixed concentration of this compound (e.g., 0.1 µM) for a specified period (e.g., 20-30 minutes).

-

Second Induction of Relaxation: The relaxation response to acetylcholine or EFS is re-evaluated in the presence of this compound.

-

Data Analysis: The potentiation of the relaxation response by this compound is quantified.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of this compound involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway in smooth muscle cells of the corpus cavernosum.

Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for in vitro organ bath experiments to assess the effect of this compound on corpus cavernosum tissue.

Caption: Workflow for organ bath experiments on corpus cavernosum tissue.

References

Animal Models for Preclinical Research of Lodenafil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1] As a prodrug, it is administered as this compound carbonate, a dimer that is metabolized in the body to release two molecules of the active compound, this compound.[1] This formulation enhances the oral bioavailability of the drug.[1] Preclinical research has been instrumental in characterizing the pharmacological profile of this compound, utilizing various animal models to establish its efficacy, mechanism of action, and pharmacokinetic properties. This guide provides a comprehensive overview of the key animal models and experimental protocols employed in the preclinical evaluation of this compound.

Mechanism of Action: The NO/cGMP Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2][3] The physiological process of penile erection is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.

Efficacy Models for Erectile Dysfunction

Rabbit Corpus Cavernosum Relaxation Model

The isolated rabbit corpus cavernosum model is a cornerstone in the preclinical assessment of PDE5 inhibitors, providing valuable insights into their direct effects on erectile tissue.

-

Tissue Preparation: Male New Zealand white rabbits (2-3 kg) are anesthetized with sodium pentobarbital (40 mg/kg, i.v.) and exsanguinated. The penis is excised, and the corpus cavernosum is dissected free from the surrounding tissue and placed in chilled Krebs solution.

-

Organ Bath Setup: Strips of corpus cavernosum are mounted in organ baths containing Krebs solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2-3 g.

-

Contraction and Relaxation Studies: Tissues are pre-contracted with phenylephrine (10 µM). Once a stable contraction is achieved, cumulative concentration-response curves to this compound carbonate, this compound, and sildenafil (0.001–100 µM) are generated. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.

-

Potentiation of Vasodilators: The ability of this compound to potentiate the relaxant effects of endogenous vasodilators is assessed by constructing concentration-response curves to acetylcholine (0.01–100 µM) or by electrical field stimulation (EFS; 1–20 Hz) in the presence and absence of this compound.

| Compound | Rabbit Corpus Cavernosum EC50 (µM) | Human Corpus Cavernosum EC50 (µM) | PDE5 Inhibition (IC50, nM) |

| This compound Carbonate | 1.3 ± 0.3 | 4.2 ± 0.8 | More potent than sildenafil |

| This compound | 1.4 ± 0.2 | 1.8 ± 0.4 | - |

| Sildenafil | 2.1 ± 0.4 | 1.3 ± 0.2 | 3.5 |

Data compiled from multiple sources. EC50 values represent the concentration required to produce 50% of the maximal relaxation. IC50 for this compound carbonate was determined in human platelets and found to be more potent than sildenafil.

Analgesic Activity Models

Recent preclinical studies have explored the potential of this compound in pain management, particularly in inflammatory and neuropathic pain models.

Carrageenan-Induced Inflammatory Pain Model (Mouse)

This model is used to evaluate the anti-inflammatory and analgesic properties of a test compound.

-

Animals: Male Swiss mice (25–30 g) are used.

-

Induction of Inflammation: A 1% solution of carrageenan (20 µL) is injected into the plantar surface of the right hind paw.

-

Drug Administration: this compound carbonate (3, 10, or 30 µmol/kg), vehicle, or a positive control (e.g., acetylsalicylic acid) is administered orally by gavage 2.5 hours after the carrageenan injection.

-

Behavioral Testing:

-

Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., hot plate or radiant heat) is measured at various time points after drug administration.

-

Mechanical Allodynia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is assessed.

-

| Treatment (oral) | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) |

| Vehicle | 6.4 ± 0.5 | 162.0 ± 7.7 |

| This compound Carbonate (3 µmol/kg) | 10.7 ± 1.1 | 255.0 ± 4.0 |

| This compound Carbonate (10 µmol/kg) | 10.6 ± 1.3 | 252.5 ± 5.3 |

| This compound Carbonate (30 µmol/kg) | 9.0 ± 1.0 | 213.0 ± 17.1 |

| Acetylsalicylic Acid (1667 µmol/kg) | 9.7 ± 0.7 | 226.0 ± 14.9 |

Data represents values at 2.5 hours post-drug administration.

Spinal Nerve Ligation (SNL) Neuropathic Pain Model (Rat)

The SNL model mimics chronic nerve injury-induced pain.

-

Animals: Male Wistar rats (220–280 g) are used.

-

Surgical Procedure: Under anesthesia, the L5 spinal nerve is isolated and tightly ligated with a silk suture.

-

Drug Administration: this compound carbonate (3 or 10 µmol/kg) or vehicle is administered orally.

-

Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed at baseline and at various time points after SNL and drug administration.

-

Immunofluorescence: Spinal cord tissue is collected to analyze markers of neuroinflammation, such as glial fibrillary acidic protein (GFAP) and tumor necrosis factor-alpha (TNF-α).

| Treatment (oral, 10 µmol/kg) | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) | GFAP Expression (%) | TNF-α Expression (%) |

| SNL + Vehicle | 17.9 ± 1.5 | 26.0 ± 2.8 | 3.4 ± 0.5 | 1.1 ± 0.1 |

| SNL + this compound Carbonate | 22.8 ± 1.9 | 41.4 ± 2.9 | 1.4 ± 0.3 | 0.4 ± 0.1 |

Data represents values after 7 days of treatment.

Pharmacokinetic Studies

Pharmacokinetic properties of this compound carbonate have been evaluated in beagle dogs.

Experimental Protocol

-

Animals: Male beagle dogs (10-15 kg) are used.

-

Drug Administration:

-

Intravenous (i.v.): this compound carbonate (1 mg/kg) is administered as a single dose into the medial saphenous vein.

-

Oral (p.o.): this compound carbonate (10 mg) is administered as a single dose.

-

-

Blood Sampling: Venous blood samples are collected at various time points (e.g., pre-dose, and up to 24 hours post-dose).

-

Plasma Analysis: Plasma concentrations of this compound carbonate and its active metabolite, this compound, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Quantitative Data (Beagle Dogs)

| Parameter | This compound Carbonate (i.v., 1 mg/kg) | This compound (after i.v. This compound Carbonate) | This compound Carbonate (p.o., 10 mg) | This compound (after p.o. This compound Carbonate) |

| Cmax (ng/mL) | - | 1590 ± 981 | 11 | 1357 |

| Tmax (h) | - | - | ~2 | ~1.5 |

| AUC0–12 (ng·h/mL) | 292 ± 83 | 2080 ± 464 | - | - |

| t1/2 (h) | 0.57 ± 0.19 | 4.48 ± 1.40 | - | ~4.3 |

| Vd (L/kg) | 2.73 ± 1.23 | 2.66 ± 0.01 | - | - |

| Cl (L/h/kg) | 3.24 ± 0.73 | 0.44 ± 0.14 | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; Vd: Volume of distribution; Cl: Clearance. This compound carbonate was found to act as a prodrug, with very low systemic exposure after oral administration.

Safety and Toxicology

While detailed GLP toxicology reports for this compound carbonate are not extensively available in the public domain, the safety profile of PDE5 inhibitors as a class has been well-characterized in preclinical animal models. For sildenafil, a structurally related PDE5 inhibitor, extensive toxicological testing in rodents and dogs has been conducted. These studies have generally shown a wide safety margin, with no evidence of carcinogenicity, mutagenicity, or teratogenicity.

Conclusion

The preclinical evaluation of this compound has been robust, utilizing a range of well-established animal models to demonstrate its efficacy in erectile dysfunction and its potential as an analgesic agent. In vitro studies using rabbit corpus cavernosum have confirmed its mechanism of action as a potent PDE5 inhibitor. In vivo studies in mice and rats have provided evidence for its anti-inflammatory and anti-neuropathic pain effects. Pharmacokinetic studies in beagle dogs have characterized its absorption, distribution, metabolism, and excretion, confirming its status as a prodrug of this compound. These preclinical findings have provided a strong foundation for the successful clinical development of this compound carbonate. Further research may continue to explore the therapeutic potential of this compound in other indications.

References

- 1. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Lodenafil's Affinity for Phosphodiesterase 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Lodenafil to Phosphodiesterase 5 (PDE5), a key enzyme in the cGMP signaling pathway and a critical target in the treatment of erectile dysfunction. This document details the quantitative binding data, in-depth experimental protocols for its determination, and visual representations of the associated signaling pathways and experimental workflows.

Core Data: Binding Affinity of this compound and its Derivatives to PDE5

The inhibitory potency of this compound and its related compounds against PDE5 is a crucial determinant of its pharmacological efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This compound carbonate is a prodrug that is converted in the body to its active form, this compound, and another metabolite, Northis compound.[1][2]

| Compound | IC50 (µM) | Source Organism for PDE5 | Reference |

| This compound | 0.022 | Human Platelets | Toque et al., 2008[3] |

| This compound Carbonate | 0.015 | Human Platelets | Toque et al., 2008[3] |

| Northis compound | Not Explicitly Stated | - | - |

| Sildenafil (for comparison) | 0.026 | Human Platelets | Toque et al., 2008[3] |

Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds against PDE5.

The cGMP Signaling Pathway and PDE5 Inhibition

The physiological mechanism of penile erection is dependent on the relaxation of the corpus cavernosum smooth muscle, a process mediated by the second messenger cyclic guanosine monophosphate (cGMP). Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation, leading to increased blood flow and erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum. This compound, as a selective PDE5 inhibitor, prevents the degradation of cGMP, thereby potentiating smooth muscle relaxation and enhancing erectile function.

Caption: The cGMP signaling pathway in smooth muscle cells.

Experimental Protocols for Determining PDE5 Binding Affinity

The determination of the binding affinity of this compound to PDE5 is typically achieved through enzyme inhibition assays. The following protocol is a detailed methodology based on the principles described in the literature for measuring PDE5 activity and its inhibition.

I. Preparation of Crude PDE5 Extract from Human Platelets

-

Source Material: Obtain human platelets from healthy donors. Platelets are a rich source of PDE5.

-

Homogenization: Homogenize the platelets in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove intact cells and nuclei.

-

High-Speed Centrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes containing PDE5.

-

Resuspension: Resuspend the pellet in an appropriate assay buffer.

-

Protein Quantification: Determine the protein concentration of the extract using a standard method, such as the Bradford or BCA assay.

II. PDE5 Enzyme Inhibition Assay using LC-MS/MS

This assay measures the amount of cGMP that is hydrolyzed by the PDE5 enzyme in the presence and absence of the inhibitor (this compound). The product, 5'-GMP, is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

Crude PDE5 extract (at a predetermined optimal protein concentration)

-

Varying concentrations of this compound (or this compound Carbonate) dissolved in a suitable solvent (e.g., DMSO). Include a control with no inhibitor.

-

-

Pre-incubation: Pre-incubate the reaction mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate, cGMP, to the reaction mixture to a final concentration (e.g., 5 µM) to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes) during which the enzymatic conversion of cGMP to 5'-GMP occurs.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation (e.g., boiling for 5 minutes).

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Transfer the supernatant to a new tube.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte (5'-GMP) from other components using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the amount of 5'-GMP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for PDE5 enzyme inhibition assay.

References

Unveiling the Off-Target Profile of Lodenafil Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodenafil carbonate, a phosphodiesterase type 5 (PDE5) inhibitor, is a prodrug that is rapidly converted in the body to its active metabolite, this compound.[1][2] Developed in Brazil, it is prescribed for the treatment of erectile dysfunction.[3] Like other drugs in its class, such as sildenafil, tadalafil, and vardenafil, this compound's primary mechanism of action is the potent and selective inhibition of PDE5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2] Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation. While its efficacy as a PDE5 inhibitor is established, a thorough understanding of its potential off-target effects is crucial for a complete safety and pharmacological profile. This technical guide provides an in-depth analysis of the known off-target effects of this compound carbonate, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

On-Target and Off-Target Activity of this compound

This compound is a highly potent inhibitor of PDE5. However, like most pharmacological agents, it is not entirely specific for its primary target. Cross-reactivity with other phosphodiesterase isoforms can lead to a range of side effects. While comprehensive quantitative data on this compound's selectivity profile is limited in publicly available literature, some information regarding its activity against other PDEs has been reported.

Quantitative Analysis of this compound's Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its prodrug, this compound carbonate, against PDE5. For comparison, data for sildenafil, a well-characterized PDE5 inhibitor, is also included.

| Compound | Target | IC50 (µM) | Source Organism/Tissue | Reference |

| This compound Carbonate | PDE5 | 0.015 | Human Platelets | |

| This compound | PDE5 | 0.022 | Human Platelets | |

| Sildenafil | PDE5 | 0.026 | Human Platelets |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological target.

Signaling Pathway of this compound's On-Target Action

The primary therapeutic effect of this compound is mediated through the nitric oxide (NO)-cGMP signaling pathway in the smooth muscle cells of the corpus cavernosum. The following diagram illustrates this pathway.

Experimental Protocols

A detailed understanding of the methodologies used to assess the activity of this compound is essential for interpreting the available data and designing future studies.

Phosphodiesterase (PDE) Inhibition Assay

The following protocol is based on the methodology described by Toque et al. (2008) for determining the inhibitory activity of compounds against PDE5 from human platelets.

Objective: To determine the IC50 values of test compounds (e.g., this compound carbonate, this compound) for the inhibition of PDE5-mediated cGMP hydrolysis.

Materials:

-

Human platelets

-

Lysis buffer (e.g., Tris-HCl, protease inhibitors)

-

PDE reaction buffer (e.g., Tris-HCl, MgCl2)

-

cGMP (substrate)

-

Test compounds (this compound carbonate, this compound, sildenafil) dissolved in DMSO

-

Snake venom nucleotidase

-

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of PDE Extract:

-

Isolate human platelets from whole blood by centrifugation.

-

Lyse the platelets in lysis buffer to release intracellular enzymes, including PDE5.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant containing the crude PDE extract.

-

-

PDE Inhibition Assay:

-

Prepare a reaction mixture containing the PDE extract in PDE reaction buffer.

-

Add varying concentrations of the test compounds (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding cGMP as the substrate.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Add snake venom nucleotidase to convert the product of the PDE reaction (GMP) to guanosine.

-

-

Quantification of Guanosine by LC-MS/MS:

-

Analyze the samples using an LC-MS/MS system to quantify the amount of guanosine produced.

-

The amount of guanosine is directly proportional to the PDE5 activity.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Potential Off-Target Effects and Clinical Implications

The selectivity of a PDE5 inhibitor is a critical determinant of its side-effect profile. Off-target inhibition of other PDE isoforms can lead to various adverse events.

-

PDE1: Found in the brain, heart, and vascular smooth muscle, inhibition of PDE1 can lead to vasodilation and tachycardia. This compound is reported to have low activity against PDE1.

-

PDE6: Located in the retina, PDE6 plays a crucial role in the phototransduction cascade. Inhibition of PDE6 by some PDE5 inhibitors can cause transient visual disturbances, such as a bluish tinge to vision or increased light sensitivity. This compound is reported to have low activity against PDE6.

-

PDE11: Expressed in skeletal muscle, the prostate, and the testes, inhibition of PDE11 has been associated with myalgia (muscle pain). The activity of this compound against PDE11 has not been reported in the reviewed literature.

Commonly reported side effects in clinical trials of this compound carbonate include headache, flushing, rhinitis, and dizziness, which are generally attributed to the vasodilation caused by PDE5 inhibition. The low reported activity against PDE1 and PDE6 may contribute to a favorable side-effect profile in comparison to less selective PDE5 inhibitors.

Conclusion and Future Directions

This compound, the active metabolite of this compound carbonate, is a potent inhibitor of PDE5. The available data suggests a degree of selectivity for PDE5 over PDE1 and PDE6, which may translate to a favorable clinical safety profile. However, a comprehensive, quantitative analysis of this compound's inhibitory activity across all human phosphodiesterase families is currently lacking in the public domain. Furthermore, its potential for off-target interactions with other enzyme classes, such as kinases, or with various receptors has not been extensively investigated.

For a more complete understanding of this compound's off-target effects, future research should focus on:

-

Comprehensive Selectivity Profiling: Determining the IC50 values of this compound against a full panel of human PDE isoforms (PDE1-11).

-

Broad Off-Target Screening: Assessing the binding affinity and functional activity of this compound against a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-targets.

-

In Vivo Studies: Correlating in vitro off-target activities with in vivo physiological effects and side effects observed in preclinical models and clinical trials.

A more complete off-target profile will not only enhance the understanding of this compound's safety and mechanism of action but also provide valuable insights for the development of next-generation, more selective PDE5 inhibitors.

References

Toxicology profile of Lodenafil in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodenafil carbonate is a phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. As a prodrug, it is converted in the body to its active metabolite, this compound. This technical guide provides a comprehensive overview of the preclinical toxicology profile of this compound carbonate, summarizing key findings from a range of studies conducted to establish its safety profile prior to clinical use. The data presented herein is essential for understanding the potential risks and for guiding further research and development. Preclinical studies for this compound carbonate have encompassed acute, sub-chronic, and chronic toxicity assessments, safety pharmacology, genotoxicity, and reproductive and developmental toxicity evaluations.

General Toxicology

A series of general toxicology studies were conducted to evaluate the potential adverse effects of this compound carbonate following single and repeated administrations in various animal models.

Acute Toxicity

Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of this compound carbonate.

Data Summary: Acute Oral Toxicity

| Species | Dose (mg/kg) | Observed Effects | Reference |

| Mice | Up to 2000 | No significant toxic effects reported. | [1] |

| 3 Mammalian Species (one non-roedent) | Up to 2000 | No important toxic effects were evident. | [1] |

Experimental Protocol: Acute Oral Toxicity The acute oral toxicity of this compound carbonate was assessed in mice. A single dose of up to 2000 mg/kg was administered orally. Following administration, the animals were observed for clinical signs of toxicity and mortality for a period of up to 15 days.[1]

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies were conducted to characterize the toxicological profile of this compound carbonate following repeated daily administration over extended periods.

Data Summary: Repeated-Dose Toxicity

| Study Duration | Species | Dose Levels | Key Findings | Reference |

| 14 Days (Sub-chronic) | 3 Mammalian Species (one non-roedent) | Not Specified | No relevant toxic effects were evident. | [1] |

| 90 Days (Chronic) | 3 Mammalian Species (one non-roedent) | Not Specified | No relevant toxic effects were evident. | [1] |

| 90 Days (Chronic) | Rats (Male) | Not Specified | Histopathological evaluation of the male reproductive organs was conducted. |

Experimental Protocol: 90-Day Oral Toxicity Study in Rats Male rats were administered this compound carbonate orally on a daily basis for 90 consecutive days. Throughout the study, animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption. At the end of the treatment period, a comprehensive histopathological examination of the male reproductive organs was performed to identify any potential treatment-related changes.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential adverse effects of this compound carbonate on vital physiological functions, including the cardiovascular and central nervous systems.

Cardiovascular Safety

Data Summary: Cardiovascular Safety Pharmacology

| Species | Dose | Route of Administration | Key Findings | Reference |

| Beagle Dogs (anesthetized) | Up to 10 mg/kg | Intravenous (IV) | A discreet tendency towards hypotension and tachycardia was observed. No electrocardiographic (ECG) alterations were noted. |

Experimental Protocol: Cardiovascular Safety in Anesthetized Beagle Dogs Anesthetized beagle dogs received intravenous injections of this compound carbonate at doses up to 10 mg/kg over a 5-minute period. Continuous monitoring of cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG), was performed to detect any acute effects on the cardiovascular system.

Signaling Pathway: Mechanism of Action of PDE5 Inhibitors

Caption: Mechanism of action of this compound as a PDE5 inhibitor leading to smooth muscle relaxation.

Central Nervous System (CNS) Safety

CNS safety studies were performed to evaluate potential effects of this compound carbonate on neurological function. These studies revealed no relevant alterations.

Genotoxicity

A battery of in vitro and in vivo genotoxicity tests was conducted to assess the potential of this compound carbonate to induce genetic mutations or chromosomal damage.

Data Summary: Genotoxicity

| Test | System | Results | Reference |

| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium | Not Specified | |

| In Vivo Micronucleus Test | Mouse Bone Marrow | Not Specified |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) The Ames test was conducted to evaluate the potential of this compound carbonate to induce gene mutations in several strains of Salmonella typhimurium. The assay was performed both in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to assess the mutagenic potential of the parent compound and its metabolites.

Experimental Protocol: In Vivo Micronucleus Test The in vivo micronucleus test was performed in mice to assess the potential of this compound carbonate to induce chromosomal damage. The test substance was administered to the animals, and bone marrow cells were subsequently collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.

Experimental Workflow: Genotoxicity Assessment

Caption: Standard workflow for assessing the genotoxic potential of a test compound.

Carcinogenicity

Information regarding long-term carcinogenicity studies with this compound carbonate in rodents was not available in the reviewed documents.

Reproductive and Developmental Toxicology

Studies to evaluate the potential effects of this compound carbonate on fertility, embryo-fetal development, and pre- and postnatal development were not detailed in the available preclinical data summaries. The use of this compound carbonate is contraindicated in women.

Conclusion

The preclinical toxicology studies conducted on this compound carbonate indicate a generally favorable safety profile. Acute, sub-chronic, and chronic toxicity studies in multiple species did not reveal significant dose-limiting toxicities at the tested doses. Safety pharmacology assessments of the cardiovascular and central nervous systems did not identify major liabilities. The genotoxicity test battery was conducted, although specific results were not detailed in the reviewed documents. While a comprehensive reproductive and developmental toxicology program and long-term carcinogenicity studies were not fully detailed in the available information, the existing preclinical data supported the progression of this compound carbonate into clinical development for the treatment of erectile dysfunction in men. Further detailed information from regulatory submissions would be required for a more exhaustive assessment.

References

Lodenafil Carbonate: A Prodrug Approach to Phosphodiesterase Type 5 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lodenafil carbonate is a second-generation phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. It is administered as a prodrug, a dimer of two this compound molecules linked by a carbonate bridge. This design enhances the oral bioavailability of the active compound, this compound. Following oral administration, this compound carbonate is rapidly metabolized into its active constituents, primarily this compound and to a lesser extent, northis compound. These metabolites are potent and selective inhibitors of PDE5. The inhibition of this enzyme in the corpus cavernosum leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation. This technical guide provides a comprehensive overview of this compound as a prodrug, its active metabolites, their mechanism of action, and the experimental methodologies used for their characterization.

Introduction